molecular formula C9H4F3NO3 B12352060 7-(trifluoromethyl)-4aH-3,1-benzoxazine-2,4-dione

7-(trifluoromethyl)-4aH-3,1-benzoxazine-2,4-dione

Katalognummer: B12352060
Molekulargewicht: 231.13 g/mol
InChI-Schlüssel: WXVWEOFPPSUJDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(trifluoromethyl)-4aH-3,1-benzoxazine-2,4-dione is a compound that has garnered significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of the trifluoromethyl group imparts distinct chemical properties, making it a valuable entity in various scientific domains.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of benzoxazine precursors using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst like copper(I) iodide . The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced catalysts can further optimize the production, ensuring consistent quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions

7-(trifluoromethyl)-4aH-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 7-(trifluoromethyl)-4aH-3,1-benzoxazine-2,4-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-(trifluoromethyl)-4aH-3,1-benzoxazine-2,4-dione stands out due to its benzoxazine core, which imparts distinct electronic and steric effects. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .

Eigenschaften

Molekularformel

C9H4F3NO3

Molekulargewicht

231.13 g/mol

IUPAC-Name

7-(trifluoromethyl)-4aH-3,1-benzoxazine-2,4-dione

InChI

InChI=1S/C9H4F3NO3/c10-9(11,12)4-1-2-5-6(3-4)13-8(15)16-7(5)14/h1-3,5H

InChI-Schlüssel

WXVWEOFPPSUJDB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC2=NC(=O)OC(=O)C21)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.